3,4-Dichlorobenzohydroximoyl chloride
Overview
Description
3,4-Dichlorobenzohydroximoyl chloride is a chemical compound characterized by its molecular structure, which includes two chlorine atoms and a hydroximoyl group attached to a benzene ring. This compound is of interest in various scientific and industrial applications due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dichlorobenzohydroximoyl chloride typically involves the chlorination of benzene derivatives under controlled conditions. One common method is the reaction of 3,4-dichlorobenzene with chloroform in the presence of a strong base, such as sodium hydroxide, followed by hydrolysis.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination reactors and advanced purification techniques to ensure high yield and purity. The process is often optimized to minimize by-products and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 3,4-Dichlorobenzohydroximoyl chloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: Substitution reactions can replace one or more chlorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Various nucleophiles, such as hydroxide ions (OH⁻) and amines, can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids, such as 3,4-dichlorobenzoic acid.
Reduction: Amines, such as 3,4-dichloroaniline.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
3,4-Dichlorobenzohydroximoyl chloride is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory and antimicrobial activities.
Industry: The compound is employed in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
3,4-Dichlorobenzohydroximoyl chloride is compared with other similar compounds, such as 3,4-dichlorobenzyl chloride and 3,4-dichlorotoluene. While these compounds share structural similarities, this compound is unique in its reactivity and functional groups, making it suitable for specific applications that other compounds may not fulfill.
Comparison with Similar Compounds
3,4-Dichlorobenzyl chloride
3,4-Dichlorotoluene
2,4-Dichlorobenzyl chloride
4-Chlorobenzyl chloride
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Properties
IUPAC Name |
3,4-dichloro-N-hydroxybenzenecarboximidoyl chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl3NO/c8-5-2-1-4(3-6(5)9)7(10)11-12/h1-3,12H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXDNXOIXXBQUEZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=NO)Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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